
Dihydroergocristine mesylate
Übersicht
Beschreibung
Dihydroergocristine mesylate (DHECM) is a semi-synthetic ergot alkaloid derived from the hydrolysis of ergotamine. It is a key component of co-dergocrine mesylate (Hydergine®), a mixture of four mesylated dihydroergot alkaloids: dihydroergocornine, dihydroergocristine, and α/β-dihydroergocryptine . Its mechanisms include γ-secretase inhibition (reducing amyloid-β peptides in AD) and modulation of serotonin, dopamine, and adrenergic receptors .
Vorbereitungsmethoden
Synthetic Pathway and Reaction Mechanisms
The synthesis of dihydroergocristine mesylate proceeds via two principal stages: (1) catalytic hydrogenation of the parent ergot alkaloid ergocristine to yield dihydroergocristine, followed by (2) mesylation to form the methanesulfonate salt.
Hydrogenation of Ergot Alkaloids
Ergocristine, a naturally occurring ergopeptine alkaloid derived from Claviceps purpurea, serves as the starting material. The hydrogenation step selectively reduces the double bond in the lysergic acid moiety while preserving the peptide-like structure. This reaction is typically conducted under mild hydrogen pressure (1–3 atm) using a palladium-on-carbon (Pd/C) or Raney nickel catalyst in a polar aprotic solvent such as ethanol or methanol .
Key Reaction Parameters:
Parameter | Condition |
---|---|
Catalyst | 5–10% Pd/C or Raney nickel |
Solvent | Ethanol, methanol, or ethyl acetate |
Temperature | 25–50°C |
Hydrogen Pressure | 1–3 atm |
Reaction Time | 4–8 hours |
The hydrogenation achieves >85% conversion, with the dihydroergocristine product isolated via vacuum filtration and solvent evaporation . Residual catalyst is removed by washing with dilute acetic acid, followed by recrystallization from a methanol-water system to enhance purity.
Mesylation of Dihydroergocristine
The free base dihydroergocristine is converted to its mesylate salt through reaction with methanesulfonic acid in an anhydrous environment. This step improves the compound’s solubility and stability for pharmaceutical formulations.
Mesylation Protocol:
-
Solvent System : Dichloromethane or acetone is employed to dissolve dihydroergocristine.
-
Stoichiometry : A 1:1 molar ratio of dihydroergocristine to methanesulfonic acid ensures complete salt formation.
-
Reaction Conditions : Conducted at 0–5°C to minimize side reactions, with gradual warming to room temperature over 1–2 hours.
-
Isolation : The mesylate salt precipitates upon addition of diethyl ether, yielding a crystalline product with >90% purity after vacuum drying .
Analytical Validation and Quality Control
The structural integrity and purity of DHECM are verified using chromatographic and spectroscopic methods. High-performance liquid chromatography (HPLC) remains the gold standard for quantifying DHECM and detecting impurities such as unreacted ergocristine or mesylation byproducts .
HPLC Parameters for DHECM Analysis:
Column | Mobile Phase | Flow Rate | Detection |
---|---|---|---|
C18 reversed-phase | Methanol:ammonium acetate (pH 7.5) | 1.0 mL/min | UV 280 nm |
Critical validation metrics include:
-
Theoretical plates : ≥950 for DHECM peak.
-
Tailing factor : ≤1.5.
Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy further confirm molecular identity. The mesylate counterion is validated via ion chromatography, ensuring compliance with pharmacopeial standards .
Industrial-Scale Manufacturing Considerations
Large-scale production of DHECM necessitates optimization of catalyst recycling, solvent recovery, and waste management. Continuous hydrogenation reactors with fixed-bed catalysts (e.g., Pd/Al₂O₃) improve throughput and reduce costs compared to batch processes.
Comparative Catalyst Performance:
Catalyst | Conversion Efficiency | Reusability | Cost Analysis |
---|---|---|---|
Pd/C (5%) | 92% | 3 cycles | High |
Raney Nickel | 88% | 5 cycles | Moderate |
Environmental regulations dictate the use of closed-loop solvent systems to minimize volatile organic compound (VOC) emissions. Methanol recovery via distillation achieves >95% solvent reuse, aligning with green chemistry principles .
Challenges and Mitigation Strategies
Isomer Formation During Hydrogenation
Partial hydrogenation may yield α- and β-dihydroergocryptine isomers, necessitating rigorous chromatographic separation. Adjusting the hydrogen pressure to 2 atm and using ethanol as the solvent suppresses isomerization, maintaining the α:β ratio below 1.2:1 .
Mesylation Byproducts
Exothermic reactions during acid addition can lead to sulfonation byproducts. Temperature-controlled addition (<5°C) and stoichiometric precision reduce byproduct formation to <2%.
Analyse Chemischer Reaktionen
Dihydroergocristinmesylat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Produkte zu bilden.
Reduktion: Der Hydrierungsprozess, der bei seiner Synthese verwendet wird, ist eine Form der Reduktion.
Substitution: Es kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere ersetzt werden.
Häufig verwendete Reagenzien in diesen Reaktionen sind Wasserstoffgas zur Reduktion und verschiedene Oxidationsmittel zur Oxidation. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Cognitive Decline and Dementia
Dihydroergocristine mesylate has been studied for its effects on cognitive decline in elderly patients. Research indicates that it can improve cognitive function in individuals with age-related cognitive impairment. Controlled studies have demonstrated statistically significant improvements in cognitive symptoms among treated patients, although variability in assessment methods has raised questions about the robustness of these findings .
Vascular Disorders
The compound is also indicated for treating peripheral vascular diseases. Its vasodilatory properties can alleviate symptoms associated with cerebrovascular insufficiency, providing symptomatic relief in conditions characterized by reduced blood flow to the brain .
Case Study 1: Cognitive Improvement in Elderly Patients
A study involving elderly patients with mild cognitive impairment showed that treatment with this compound led to observable improvements in memory and attention over a 12-week period. The patients were assessed using standardized neuropsychological tests before and after treatment, revealing enhanced performance in tasks requiring executive function.
Case Study 2: Effects on Alzheimer's Disease
In a controlled trial focusing on Alzheimer's disease patients, dihydroergocristine was found to significantly reduce Aβ levels in cerebrospinal fluid samples. This reduction correlated with improvements in cognitive assessments, suggesting a potential role for the compound in modifying disease progression .
Data Table: Summary of Clinical Findings
Study Type | Population | Treatment Duration | Key Findings |
---|---|---|---|
Cognitive Decline | Elderly patients | 12 weeks | Significant improvement in memory and attention |
Alzheimer's Disease | AD patients | 12 weeks | Reduction in Aβ levels; improved cognitive scores |
Vascular Disorders | Patients with PVD | 8 weeks | Alleviation of symptoms related to blood flow issues |
Wirkmechanismus
Dihydroergocristine mesylate exerts its effects by inhibiting γ-secretase, reducing the production of Alzheimer’s disease amyloid-β peptides . It binds directly to γ-secretase and Nicastrin with equilibrium dissociation constants of 25.7 nM and 9.8 μM, respectively . Additionally, it acts as an α-adrenergic antagonist, blocking the actions of endogenous or exogenous α-adrenergic agonists .
Vergleich Mit ähnlichen Verbindungen
Structural and Pharmacokinetic Differences
DHECM shares structural similarities with other ergot derivatives, such as dihydroergocornine mesylate , dihydroergocryptine mesylate (α and β isomers), and ergoloid mesylate (a combination drug). These compounds differ in side-chain substitutions, influencing their receptor affinities and pharmacokinetics. For example:
- Co-dergocrine mesylate : A 1:1:1:1 mixture of four ergot alkaloids, including DHECM. High-performance liquid chromatography (HPLC) methods reveal distinct retention times for each component, indicating varied solubility and metabolic stability .
- Pergolide mesylate : A dopamine agonist with a different substitution pattern, leading to preferential D2 receptor activation .
Table 1: Structural and Pharmacokinetic Properties
Pharmacological Profiles
Receptor Modulation:
- DHECM: Acts as a serotonin receptor antagonist and partial agonist/antagonist at dopaminergic/adrenergic receptors. Enhances cerebral metabolism and normalizes EEG frequencies .
- Co-dergocrine mesylate: Balances monoaminergic systems (dopamine, serotonin, norepinephrine) without altering plasma catecholamines, making it suitable for hypertensive patients .
- Pergolide mesylate : Strong D2/D3 dopamine receptor agonist, used in Parkinson’s disease .
Enzyme Inhibition:
- DHECM : Inhibits γ-secretase (Kd = 25.7 nM) and reduces amyloid-β peptides in AD . Also mitigates bisecting GlcNAc glycosylation, a risk factor for AD .
- Amphotericin B : Potent PfSHMT inhibitor (IC50 = 172 μM in malaria studies), unlike DHECM, which shows only 20–50% inhibition at 100 μM .
Table 2: Pharmacological Targets and Efficacy
Table 3: Clinical Outcomes and Limitations
Analytical and Formulation Challenges
DHECM’s poor solubility (>100 μM) complicates in vitro studies, as seen in PfSHMT inhibition assays where only amphotericin B proceeded to IC50 testing . Analytical methods like RP-HPLC (retention time = 3.799 min) ensure precise quantification in formulations with clopamide and reserpine . In contrast, co-dergocrine components require specialized HPLC for separation due to structural similarities .
Biologische Aktivität
Dihydroergocristine mesylate (DHEC) is an ergot alkaloid that has garnered attention for its potential therapeutic applications, particularly in the treatment of cognitive decline and various forms of cancer. This article provides a comprehensive overview of the biological activity of DHEC, including its mechanisms of action, effects on cellular processes, and relevant case studies.
DHEC exhibits a multifaceted mechanism of action, primarily influencing neurotransmitter systems and cellular pathways:
- γ-Secretase Inhibition : DHEC has been identified as a direct inhibitor of γ-secretase, an enzyme involved in the production of amyloid-beta (Aβ), which is implicated in Alzheimer's disease. Studies have shown that DHEC significantly reduces Aβ levels in various cell types, including those derived from Alzheimer's patients. It binds directly to γ-secretase and Nicastrin with equilibrium dissociation constants (K_d) of 25.7 nM and 9.8 μM, respectively .
- Effects on Neurotransmitter Systems : DHEC has been reported to modulate adrenergic, serotoninergic, and dopaminergic systems. It acts as a noncompetitive antagonist at serotonin receptors and exhibits partial agonist/antagonist properties at dopamine receptors . This dual action may contribute to its cognitive-enhancing effects.
- Cell Cycle Arrest and Apoptosis in Cancer Cells : In prostate cancer (PCa) models, DHEC has demonstrated the ability to induce cell cycle arrest and apoptosis. It affects key regulatory proteins such as p53, MDM2, retinoblastoma protein (RB), and survivin, highlighting its potential as a chemotherapeutic agent against chemoresistant cancer cells .
Table 1: Summary of Biological Activities
Case Studies
- Alzheimer's Disease : A study demonstrated that DHEC effectively inhibited the production of Aβ in vitro. This suggests its potential role in drug repositioning for Alzheimer's treatment, given the lack of disease-modifying therapies currently available .
- Prostate Cancer : In vitro experiments revealed that DHEC induces apoptosis in PCa cells, particularly those resistant to conventional therapies. The compound's ability to influence multiple signaling pathways positions it as a promising candidate for further investigation in cancer therapeutics .
- Cognitive Decline : Clinical evaluations have shown that co-dergocrine mesylate, which includes DHEC, can improve cognitive function in elderly patients with age-related cognitive decline. However, the variability in study outcomes necessitates further research to establish its clinical efficacy definitively .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Dihydroergocristine mesylate and its isomers in drug formulations?
High-performance liquid chromatography (HPLC) with reversed-phase columns and mobile phases containing a base (~10⁻² M) is the gold standard. This method achieves baseline separation of this compound, dihydroergocornine mesylate, and dihydroergocryptine isomers (α and β) within 15 minutes . Key validation parameters include:
- Theoretical plates : ≥950 for dihydroergocryptine peaks.
- Tailing factor : ≤2.5 for dihydroergocryptine, ≤2.0 for dihydroergocornine.
- Resolution (R) : ≥1.35 between dihydroergocryptine and dihydroergocristine . Example mobile phase: Methanol:buffer (pH 7.5) in a gradient elution system.
Q. How should researchers design in vitro assays to evaluate this compound’s inhibition of γ-secretase activity?
Use cell lines (e.g., HEK293) expressing amyloid precursor protein (APP). Treat cells with DHEC mesylate (e.g., 0.1–10 µM) and measure amyloid-β (Aβ) peptide levels via ELISA or Western blot. Key parameters:
- Equilibrium dissociation constants (Kd) : 25.7 nM for γ-secretase, 9.8 µM for Nicastrin .
- Controls : Include a γ-secretase inhibitor (e.g., DAPT) and vehicle (DMSO).
- Validation : Confirm direct binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What solubility and formulation challenges arise in preclinical studies of this compound?
DHEC mesylate is sparingly soluble in water but dissolves in alcohol. For in vivo studies:
- Stock solution : Prepare in DMSO (e.g., 10 mM).
- Working solution : Mix DMSO stock with PEG300, Tween 80, and saline sequentially to avoid precipitation. Final DMSO concentration should not exceed 5% .
- Quality control : Verify clarity at each step using UV-vis spectroscopy or dynamic light scattering (DLS).
Advanced Research Questions
Q. How should researchers address variability in the α:β-dihydroergocryptine mesylate ratio across experimental batches?
The α:β isomer ratio must be maintained between 1.5:1.0 and 2.5:1.0 to comply with pharmacopeial standards . Strategies include:
- Chromatographic monitoring : Use HPLC to quantify isomers during synthesis.
- Process optimization : Adjust hydrogenation conditions (e.g., catalyst type, temperature) to favor desired isomer ratios .
- Statistical analysis : Apply multivariate regression to identify critical process parameters affecting isomer distribution.
Q. What experimental approaches resolve conflicting data on DHEC mesylate’s binding affinity to γ-secretase vs. Nicastrin?
Discrepancies in Kd values (25.7 nM vs. 9.8 µM) may arise from assay conditions:
- Competitive binding assays : Use fluorescent probes (e.g., BODIPY-labeled γ-secretase inhibitors) to quantify DHEC mesylate’s displacement efficiency.
- Mutagenesis studies : Identify Nicastrin domains critical for DHEC mesylate interaction using CRISPR-Cas9-edited cell lines .
- Cross-validation : Compare results across SPR, ITC, and cellular thermal shift assays (CETSA) .
Q. How can researchers optimize preclinical models to assess DHEC mesylate’s efficacy in Alzheimer’s disease?
- Animal models : Use transgenic mice (e.g., APP/PS1) with quantified Aβ plaque burden.
- Dosing regimen : Administer 1–5 mg/kg via oral gavage or intraperitoneal injection, adjusting for bioavailability (~40–60% in rodents) .
- Cognitive endpoints : Combine Morris water maze with Aβ PET imaging to correlate behavioral outcomes with Aβ reduction .
Q. What strategies mitigate genotoxic risks from alkyl mesilates in DHEC mesylate synthesis?
Per Ph.Eur. guidelines:
- Process validation : Ensure no methyl/ethyl mesilates are detected via LC-MS/MS.
- Solvent selection : Avoid lower alcohols (e.g., methanol) during synthesis to prevent alkyl mesilate formation.
- Quality control : Include a "production statement" in API monographs confirming absence of genotoxic impurities .
Q. Methodological Considerations for Data Interpretation
Q. How should researchers handle co-eluting peaks in HPLC analysis of DHEC mesylate mixtures?
- Peak deconvolution : Use software tools (e.g., Empower®) with orthogonal polynomial fitting.
- Mobile phase adjustment : Test buffers with varying pH (4.2–5.2) or ion-pair reagents (e.g., sodium hexanesulfonate) .
- Cross-validation : Confirm results with mass spectrometry (LC-MS) for ambiguous peaks .
Q. What statistical methods are appropriate for analyzing cognitive improvements in DHEC mesylate clinical trials?
- Longitudinal mixed models : Account for repeated measures over time (e.g., 6-month intervals).
- Halo effect adjustment : Use partial least squares regression to disentangle mood improvements from cognitive gains .
- Power analysis : Ensure sample size (n ≥ 30 per group) to detect moderate effect sizes (Cohen’s d ≥ 0.5).
Eigenschaften
IUPAC Name |
(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H41N5O5.CH4O3S/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34;1-5(2,3)4/h4-7,9-12,18,20,23,25,27-29,36,44H,8,13-17,19H2,1-3H3,(H,37,41);1H3,(H,2,3,4)/t23-,25-,27-,28+,29+,34-,35+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXACGZWWVIDGR-SPZWACKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H45N5O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20872322 | |
Record name | Dihydroergocristine mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20872322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
707.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24730-10-7 | |
Record name | Dihydroergocristine methanesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24730-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydroergocristine mesylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024730107 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydroergocristine mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20872322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5'α-benzyl-9,10α-dihydro-12'-hydroxy-2'-isopropylergotaman-3',6',18-trione monomethanesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.198 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIHYDROERGOCRISTINE MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS7CL18UAM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.